

The Discovery and Synthesis of SM-130686: A Technical Guide

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Compound of Interest

Compound Name: SM-130686

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Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), positioning it as a significant candidate for the treatment of growth hormone (GH) deficiency and related conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of **SM-130686**. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its activity, and a visual representation of its mechanism of action and experimental workflows.

Introduction

The pulsatile release of growth hormone from the anterior pituitary is a critical physiological process regulated by the interplay of hypothalamic hormones. The discovery of synthetic, small-molecule growth hormone secretagogues (GHSs) that act through a distinct receptor, the ghrelin receptor (GHSR), opened new avenues for therapeutic intervention in conditions of GH deficiency. **SM-130686**, an oxindole derivative, emerged from these efforts as a potent and orally bioavailable GHS.^{[1][2]} This document details the scientific journey of **SM-130686**, from its chemical synthesis to its biological characterization.

Discovery and Pharmacological Profile

SM-130686 was identified as a potent GHS through the screening of a chemical library of oxindole derivatives.[3] It is structurally distinct from earlier peptide-based GHSs.[1] Pharmacological studies have demonstrated that **SM-130686** is a selective agonist for the GHS-R1a, the functional receptor for ghrelin.

In Vitro Activity

SM-130686 stimulates the release of growth hormone from primary rat pituitary cells in a dose-dependent manner. It also demonstrates high-affinity binding to the human GHS-R1a. The in vitro activity of **SM-130686** is summarized in the table below.

Parameter	Value	Species	Assay System	Reference
GH Release (EC50)	6.3 ± 3.4 nM	Rat	Cultured primary pituitary cells	[1]
GHS-R1a Binding (IC50)	1.2 nM	Human	Radiolabeled ligand binding assay ((³⁵ S)-MK-677)	[1]
GH-Releasing Activity (vs. Ghrelin)	~52%	Rat	In vitro GH release assay	[1]
Intracellular Ca ²⁺ Mobilization (vs. Ghrelin)	~55%	CHO cells expressing human GHS-R	Intracellular calcium assay	[3]

Table 1: In Vitro Pharmacological Data for **SM-130686**

In Vivo Activity

Oral administration of **SM-130686** to rats has been shown to significantly increase plasma GH concentrations.[1] Long-term administration leads to anabolic effects, including increased body weight and fat-free mass.[1]

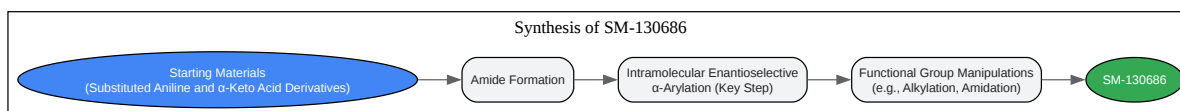
Parameter	Dosage	Duration	Effect	Species	Reference
Plasma GH Concentration	10 mg/kg (single oral dose)	60 min	Significant increase, peaking at 20-45 minutes.	Rat	[1]
Body Weight Gain	10 mg/kg (oral, twice daily)	9 days	Significant increase of 19.5 ± 2.1 g.	Rat	[1]
Fat-Free Mass Gain	10 mg/kg (oral, twice daily)	9 days	Significant increase of 18.1 ± 7.5 g.	Rat	[1]
Serum IGF-I Concentration	10 mg/kg (oral, twice daily)	9 days	Significantly elevated 6 hours after the last dose.	Rat	[1]

Table 2: In Vivo Pharmacological Data for **SM-130686** in Rats

Synthesis of SM-130686

The synthesis of **SM-130686** involves a key enantioselective intramolecular arylation of an α -keto amide to construct the chiral 3-substituted oxindole core. The general synthetic approach is outlined below.

Synthetic Workflow



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Caption: Synthetic workflow for **SM-130686**.

Experimental Protocol: Enantioselective Synthesis (Representative)

The following is a representative protocol for the key enantioselective intramolecular α -arylation step, based on palladium-catalyzed methods for oxindole synthesis.^[4]

Step 1: Preparation of the α -Keto Amide Precursor

- To a solution of the appropriately substituted aniline in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
- Add the corresponding α -keto acid derivative and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work up the reaction by washing with aqueous solutions of a weak acid and a weak base, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired α -keto amide precursor.

Step 2: Intramolecular Enantioselective α -Arylation

- To a solution of the α -keto amide precursor in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂) and a chiral phosphine ligand (e.g., a BINAP derivative).
- Add a suitable base (e.g., potassium carbonate or cesium carbonate).
- Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and filter through a pad of celite.

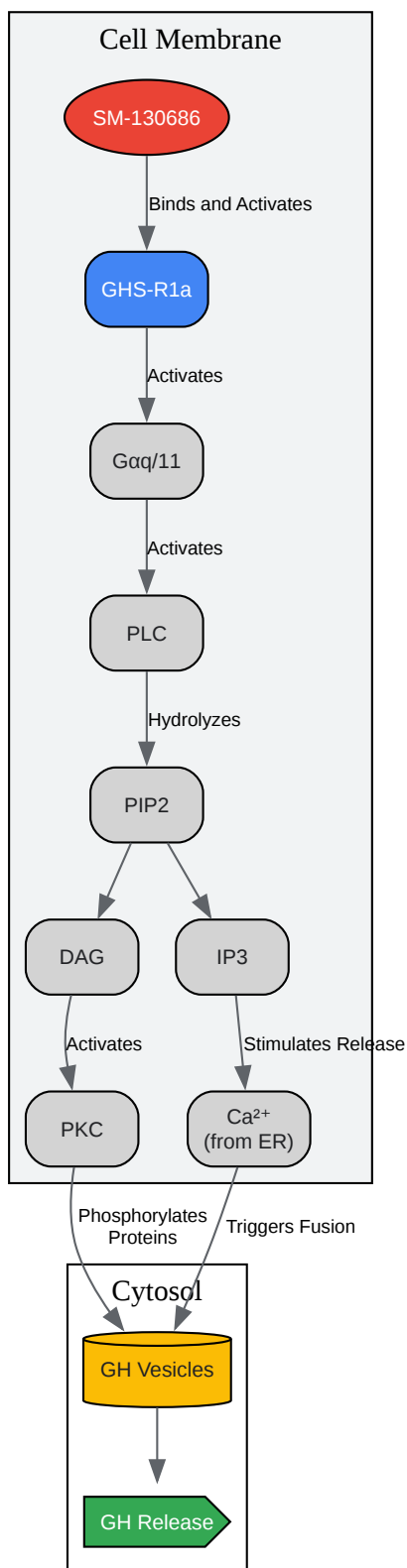
- Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched oxindole core.

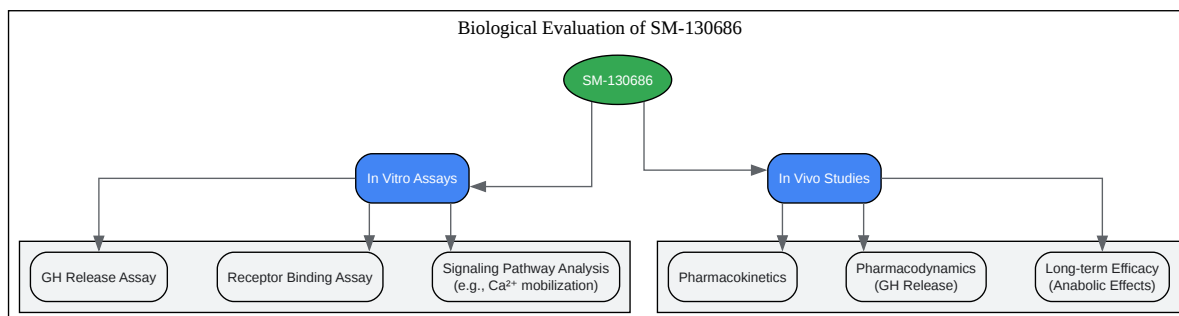
Step 3: Final Functionalization

- The oxindole core is then subjected to further functionalization steps, such as N-alkylation with 1-bromo-2-(diethylamino)ethane to introduce the side chain and subsequent modifications to install the carbamoyl group, to yield the final product, **SM-130686**. These steps typically involve standard organic synthesis transformations.

Mechanism of Action: Ghrelin Receptor Signaling

SM-130686 exerts its effects by binding to and activating the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαi/o pathways, leading to the release of growth hormone from the pituitary somatotrophs.





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